2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of the chlorophenoxy and imidazo[1,2-a]pyridine moieties suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the imidazo[1,2-a]pyridine core: This can be synthesized by the condensation of 2-aminopyridine with an appropriate arylglyoxal in the presence of a catalyst such as Meldrum’s acid.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of 4-chlorophenol with a suitable alkylating agent to form the chlorophenoxy intermediate.
Coupling of the intermediates: The final step involves the coupling of the imidazo[1,2-a]pyridine core with the chlorophenoxy intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c1-16-13-14-28-20(15-16)26-21(17-7-5-4-6-8-17)22(28)27-23(29)24(2,3)30-19-11-9-18(25)10-12-19/h4-15H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUZFMPDIVCERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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